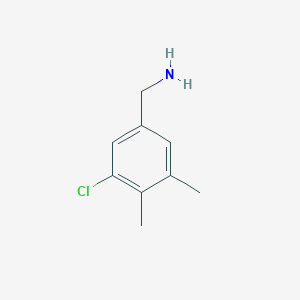
(3-Chloro-4,5-dimethylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4,5-dimethylphenyl)methanamine: is an organic compound with the molecular formula C9H12ClN. It is a derivative of methanamine, where the phenyl ring is substituted with chlorine at the third position and methyl groups at the fourth and fifth positions. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method to synthesize (3-Chloro-4,5-dimethylphenyl)methanamine involves the aromatic substitution of a suitable precursor. For instance, starting with 3-chloro-4,5-dimethylbenzaldehyde, the compound can be synthesized through reductive amination. The aldehyde is first reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
-
Halogenation and Alkylation: : Another route involves the halogenation of 4,5-dimethylphenylmethanamine. The methyl groups on the phenyl ring can be selectively chlorinated using reagents like thionyl chloride or sulfuryl chloride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often use catalytic hydrogenation for the reduction steps and employ automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (3-Chloro-4,5-dimethylphenyl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which can convert it into various amine derivatives.
-
Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxides, amines.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Various amine derivatives.
Substitution Products: Hydroxylated, alkoxylated, or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Chloro-4,5-dimethylphenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to modify proteins or nucleic acids, aiding in the study of enzyme mechanisms and gene expression.
Medicine
Pharmacologically, derivatives of this compound are investigated for their potential therapeutic effects. They may act as precursors to drugs targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals. Its derivatives are employed in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4,5-dimethylphenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloro-4,5-dimethoxyphenyl)methanamine: Similar in structure but with methoxy groups instead of methyl groups.
(3-Chloro-4,5-dimethylphenyl)ethanamine: Similar but with an ethylamine group instead of methanamine.
(3-Chloro-4,5-dimethylphenyl)propanamine: Similar but with a propanamine group.
Uniqueness
(3-Chloro-4,5-dimethylphenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups can significantly influence its reactivity and interactions compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Propiedades
Fórmula molecular |
C9H12ClN |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
(3-chloro-4,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-3-8(5-11)4-9(10)7(6)2/h3-4H,5,11H2,1-2H3 |
Clave InChI |
NSPBRFZPCYXCEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



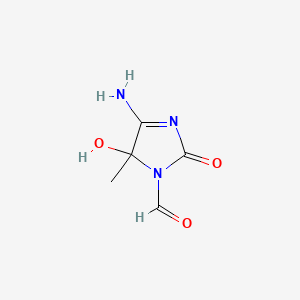
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
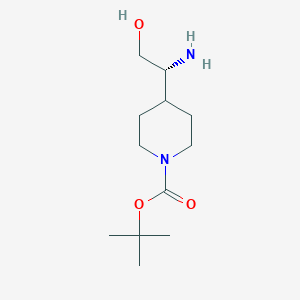
![7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)
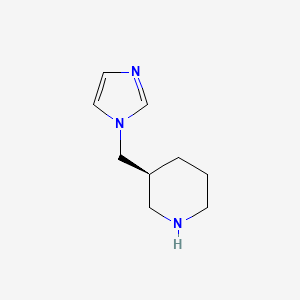
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)

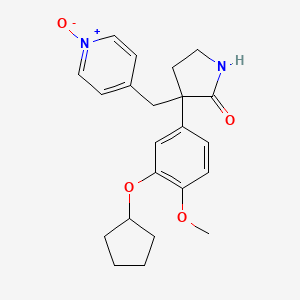

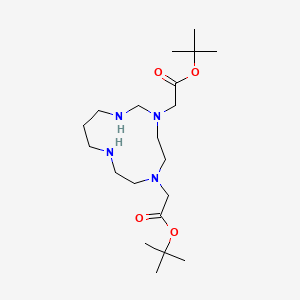
![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)
